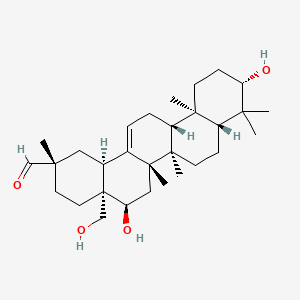
Cyclamiretin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclamiretin D is a triterpenoid saponin, a class of glycosides known for their diverse biological activities. It is derived from natural sources, particularly from plants like Myrsine pellucida and Ardisia japonica
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclamiretin D involves complex organic reactions. One common method includes the acid-catalyzed rearrangement of Cyclamiretin A . The reaction conditions typically involve the use of strong acids like hydrochloric acid or sulfuric acid under controlled temperatures to facilitate the rearrangement process.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as the use of microbial fermentation and plant cell cultures, are being explored to produce this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions
Cyclamiretin D undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Cyclamiretin D has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of triterpenoid saponins under different chemical reactions.
Biology: Investigated for its potential role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Mechanism of Action
Cyclamiretin D exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, leading to increased permeability and potential cytotoxic effects. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Comparison with Similar Compounds
Cyclamiretin D is unique among triterpenoid saponins due to its specific structural features. Similar compounds include:
Cyclamiretin A: The precursor to this compound, differing mainly in its structural arrangement.
Oleanolic Acid: Another triterpenoid saponin with similar biological activities but different structural properties.
Hederagenin: A triterpenoid saponin with comparable cytotoxic effects but distinct molecular targets.
Properties
CAS No. |
5172-35-0 |
|---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(2S,4aS,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carbaldehyde |
InChI |
InChI=1S/C30H48O4/c1-25(2)21-9-12-28(5)22(27(21,4)11-10-23(25)33)8-7-19-20-15-26(3,17-31)13-14-30(20,18-32)24(34)16-29(19,28)6/h7,17,20-24,32-34H,8-16,18H2,1-6H3/t20-,21-,22+,23-,24+,26-,27-,28+,29+,30+/m0/s1 |
InChI Key |
QKTVVYNZVLXBAT-TVFWEJSYSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@@H](C1)C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@H]2O)C)C)(C)C)O)C)CO)C=O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC(C5(C4CC(CC5)(C)C=O)CO)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















